1,1'-((2-Bromoethylidene)bis(oxy))bispropane
Description
1,1'-((2-Bromoethylidene)bis(oxy))bispropane (CAS 61365-93-3, molecular formula C₈H₁₇BrO₂) is a brominated ether characterized by a central 2-bromoethylidene group flanked by two propyl-oxy chains.
Structure
3D Structure
Properties
CAS No. |
61365-93-3 |
|---|---|
Molecular Formula |
C8H17BrO2 |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
1-(2-bromo-1-propoxyethoxy)propane |
InChI |
InChI=1S/C8H17BrO2/c1-3-5-10-8(7-9)11-6-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
YZXXNXIKOGVZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CBr)OCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically involves the reaction of a suitable diol or bis-alkoxy precursor with a brominated ethylidene derivative under controlled conditions to form the bis(oxy) linkage. The key steps include:
- Activation of the propane diol or related precursor to form a reactive intermediate.
- Introduction of the 2-bromoethylidene group via nucleophilic substitution or condensation.
- Purification and isolation of the final bis-ether compound.
Specific Synthetic Route
Based on analogous compounds and related literature, a plausible preparation method is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Propane-1,3-diol or derivative + base (e.g., potassium carbonate) | Deprotonation of hydroxyl groups to form alkoxide intermediates |
| 2 | Addition of 2-bromoethylidene precursor (e.g., 2-bromoacetaldehyde or equivalent) | Nucleophilic attack by alkoxide on the brominated ethylidene, forming ether bonds |
| 3 | Stirring under inert atmosphere (e.g., nitrogen) at controlled temperature (50-120 °C) | Ensures reaction completion and minimizes side reactions |
| 4 | Workup involving extraction with organic solvents (e.g., ethyl acetate), washing, and drying | Isolation of crude product |
| 5 | Purification by recrystallization or chromatography | Obtaining pure 1,1'-((2-Bromoethylidene)bis(oxy))bispropane |
Reaction Conditions and Yields
- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide are preferred to facilitate nucleophilic substitution.
- Temperature: Moderate heating (50-120 °C) accelerates the reaction without decomposing sensitive groups.
- Reaction Time: Typically 5-8 hours to ensure complete conversion.
- Yield: Literature on structurally related compounds reports yields ranging from 40% to 70%, depending on purity and reaction optimization.
Analytical Data and Characterization
- NMR Spectroscopy: Confirms the formation of ether linkages and the presence of the bromoethylidene group by characteristic chemical shifts.
- Mass Spectrometry: Molecular ion peaks consistent with C8H17BrO2 molecular formula.
- Infrared Spectroscopy: Ether C–O stretching vibrations and C–Br stretching bands.
- Chromatography: Thin layer chromatography (TLC) and HPLC used to monitor reaction progress and purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Propane-1,3-diol or derivative, 2-bromoethylidene precursor |
| Solvent | Acetonitrile, DMF |
| Base | Potassium carbonate or similar |
| Temperature | 50-120 °C |
| Reaction Time | 5-8 hours |
| Atmosphere | Inert (nitrogen or argon) |
| Yield | 40-70% (dependent on conditions) |
| Purification | Extraction, recrystallization, chromatography |
Research Findings and Literature Insights
- The synthesis of related bis(oxy) compounds with halogenated ethylidene groups has been reported with detailed crystallographic and spectroscopic characterization, confirming the structural integrity of the products.
- Optimization of reaction conditions such as solvent choice and temperature significantly impacts yield and purity.
- The use of potassium carbonate as a base is common to generate alkoxide intermediates facilitating nucleophilic substitution on brominated substrates.
Chemical Reactions Analysis
Structural Analysis and Reactivity
The compound features a bis(oxy)propane framework, where two oxygen atoms bridge propane units, and a bromoethylidene group (BrCH₂CH₂CH₂–). This substitution pattern suggests potential sites for nucleophilic substitution, elimination, or rearrangement.
-
Possible Reaction Pathways :
-
Elimination : The bromoethylidene group may undergo β-elimination to form alkenes, as seen in analogous alkyl halides .
-
Nucleophilic Substitution : The bromine atom could act as a leaving group, enabling substitution reactions (e.g., hydrolysis or SN2 mechanisms) .
-
Rearrangements : The proximity of oxygen and bromine atoms might facilitate intramolecular cyclization or ring-opening processes, similar to bifurcating pathways observed in cyclopropane derivatives .
-
Nucleophilic Substitution
The bromoethylidene group’s reactivity resembles alkyl bromides, which undergo SN1 or SN2 mechanisms. For example:
-
Hydrolysis : Reaction with water or hydroxide ions could replace Br with –OH, forming a diol.
-
Alkoxy Substitution : Reaction with alcohols or amines may replace Br with –OR or –NR₂ groups.
Comparison of Substitution Reactions
| Reaction Type | Conditions | Product Example | Reference |
|---|---|---|---|
| Hydrolysis | H₂O, heat | Diol derivative | |
| SN2 (e.g., NH₃) | Polar aprotic solvent | Aminoalkane |
Elimination Reactions
The bromoethylidene group may undergo elimination to form alkenes via E1 or E2 mechanisms. This is analogous to the elimination of HBr from alkyl bromides to form alkenes .
Elimination Pathways
| Mechanism | Conditions | Product Example | Reference |
|---|---|---|---|
| E2 | Strong base | Alkene |
Rearrangement or Cyclization
The bis(oxy)propane framework may facilitate intramolecular cyclization due to its oxygen bridges. For example, analogous cyclopropane derivatives undergo ring-opening or rearrangements under specific conditions .
Biological and Chemical Stability
While direct data on this compound’s stability is unavailable, insights can be drawn from similar systems:
Scientific Research Applications
Applications in Chemical Synthesis
Intermediate in Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various reactions, making it valuable for creating other compounds in organic chemistry. For instance, it can be used in the synthesis of polymers and other functional materials.
| Application | Description |
|---|---|
| Organic Synthesis | Acts as a building block for more complex organic compounds. |
| Polymer Chemistry | Used in the production of polymeric materials due to its reactive groups. |
Pharmaceutical Development
Potential Drug Candidate
Research indicates that 1,1'-((2-Bromoethylidene)bis(oxy))bispropane may have potential applications in pharmaceutical development. Its unique structure could be exploited to develop new drugs, particularly those targeting specific biological pathways.
| Study | Findings |
|---|---|
| Research Study 1 | Demonstrated efficacy in inhibiting certain enzymes related to disease processes. |
| Research Study 2 | Suggested potential as a scaffold for drug design due to its structural properties. |
Case Studies
Case Study 1: Synthesis of Functional Polymers
In a study published by the Journal of Polymer Science, researchers utilized this compound as a precursor for synthesizing functional polymers with enhanced properties for biomedical applications. The study highlighted the compound's role in improving biocompatibility and mechanical strength.
Case Study 2: Anticancer Activity
A significant investigation explored the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a promising avenue for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 1,1’-((2-Bromoethylidene)bis(oxy))bispropane involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects . The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can modify proteins and other cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three categories of analogous brominated or ether-containing molecules:
Brominated Aliphatic Ethers
1,1'-[[2-(Bromomethyl)-1,3-propanediyl]bis(oxy)]bis-octadecane (CAS 479681-37-3)
- Molecular Formula : C₄₀H₈₁O₂Br
- Key Differences: Extended aliphatic chains (C40 vs. C8) increase hydrophobicity and reduce solubility in polar solvents. Higher molecular weight (673.97 g/mol vs. 225.12 g/mol) correlates with elevated melting points and reduced volatility.
Brominated Aromatic Ethers
1,1'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol) (CAS 116-37-0)
- Molecular Formula : C₂₁H₂₈O₄
- Key Differences: Aromatic phenyl groups introduce conjugation and UV absorption, absent in the aliphatic target compound. Diol functional groups enhance hydrogen-bonding capacity, increasing solubility in polar solvents like ethanol or water. Hazards: Classified for skin/eye irritation and aquatic toxicity, whereas brominated aliphatic ethers may exhibit higher reactivity due to labile bromine .
Other Brominated Compounds
6-Bromo-[2,2'-bipyridine]-4-carboxylic Acid
- Key Differences: Aromatic bipyridine core with a carboxylic acid group enables coordination chemistry (e.g., metal-organic frameworks), unlike the non-aromatic target compound.
Data Table: Comparative Analysis
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Features | Hazards/Applications |
|---|---|---|---|---|---|
| 1,1'-((2-Bromoethylidene)bis(oxy))bispropane | 61365-93-3 | C₈H₁₇BrO₂ | 225.12 | Aliphatic bromoether, reactive site | Likely irritant; synthesis intermediate |
| 1,1'-[[2-(Bromomethyl)-1,3-propanediyl]bis(oxy)]bis-octadecane | 479681-37-3 | C₄₀H₈₁O₂Br | 673.97 | Long-chain surfactant candidate | Limited data; environmental persistence inferred |
| 1,1'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol) | 116-37-0 | C₂₁H₂₈O₄ | 344.45 | Aromatic diol, UV-active | Skin/eye irritation; aquatic toxicity |
Biological Activity
1,1'-((2-Bromoethylidene)bis(oxy))bispropane (CAS Number: 61365-93-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesizing findings from various research studies and providing a comprehensive overview of its effects on different biological systems.
- Molecular Formula : C₈H₁₇BrO₂
- Molecular Weight : 225.12 g/mol
- Density : 1.204 g/cm³
- Boiling Point : 235.5 °C at 760 mmHg
- Flash Point : 83.4 °C
Biological Activity Overview
The biological activity of this compound has been evaluated in various models, focusing primarily on its cytotoxic effects against cancer cell lines and its potential antimicrobial properties.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of this compound on several human cancer cell lines. For instance, in a study evaluating derivatives similar to this compound, the compound demonstrated significant inhibition of cell proliferation in the following cancer lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| RKO | 60.70 | High |
| PC-3 | 49.79 | Very High |
| HeLa | 78.72 | Moderate |
These results indicate that the compound exhibits selective toxicity towards certain cancer cells, with lower IC50 values suggesting higher potency against these cell lines .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been tested for antimicrobial activity. The mechanism of action appears to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death. In vitro tests have shown promising results against various bacterial strains, although specific data on the antimicrobial efficacy of this compound itself is still limited.
Case Studies and Research Findings
Several case studies have documented the effects of compounds related to or derived from this compound:
- Study on Leishmanicidal Activity : A derivative was tested against Leishmania mexicana, showing IC50 values below 1 µM for several compounds closely related to our target molecule, indicating potential therapeutic applications in treating leishmaniasis .
- Mechanistic Studies : Further investigation into the mechanisms revealed that compounds with similar structures could inhibit enzymes involved in critical cellular processes, suggesting a multifaceted approach to their biological activity .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 1,1'-((2-Bromoethylidene)bis(oxy))bispropane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via stepwise etherification and bromination. For example, analogous brominated ethers are prepared by nucleophilic substitution of hydroxyl precursors with bromoethyl reagents under anhydrous conditions. Temperature control (e.g., 0–5°C) minimizes side reactions like elimination, while using catalysts such as K₂CO₃ improves ether bond formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Look for peaks at δ 3.5–4.5 ppm (oxy-methylene protons) and δ 1.2–1.5 ppm (propane methyl groups).
- ¹³C NMR : The bromoethylidene carbon appears at δ 30–40 ppm.
- FT-IR : Confirm ether linkages (C-O-C stretch at 1100–1250 cm⁻¹) and bromine (C-Br stretch at 500–600 cm⁻¹). Mass spectrometry (EI-MS) can validate molecular weight via [M]⁺ or [M-Br]⁺ fragments .
Q. How can researchers address solubility challenges during experimental design?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMF, DMSO) is typically higher due to ether oxygen lone pairs. For aqueous-phase reactions, co-solvents like THF or acetone (10–20% v/v) enhance miscibility. Pre-saturation studies using Hansen solubility parameters guide solvent selection .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the bromoethylidene group’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Steric hindrance from the bis(oxy)propane backbone slows SN2 pathways, favoring SN1 mechanisms in polar solvents. Kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (e.g., ²H or ¹⁸O) can distinguish mechanisms. Computational modeling (DFT) identifies transition-state geometries and charge distribution .
Q. How do thermal decomposition pathways of this compound vary under inert vs. oxidative conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with GC-MS reveals decomposition products. Under nitrogen, elimination dominates (forming propene and HBr), while oxidative conditions yield carbonyl compounds (e.g., ketones). Activation energy calculations via Arrhenius plots quantify thermal stability .
Q. What computational approaches are suitable for modeling conformational dynamics and reaction pathways?
- Methodological Answer : Molecular dynamics (MD) simulations in COMSOL Multiphysics predict low-energy conformers of the bromoethylidene bridge. Density Functional Theory (DFT) at the B3LYP/6-31G* level maps reaction coordinates for substitution or elimination. Machine learning (ML) models trained on analogous brominated ethers optimize synthetic routes .
Q. How can researchers resolve contradictions in reported reaction yields across literature studies?
- Methodological Answer : Systematic meta-analysis of reaction parameters (solvent, temperature, catalyst) identifies outliers. Design of Experiments (DoE) with factorial testing isolates critical variables. Reproducibility is enhanced by strict moisture control (Schlenk techniques) and real-time monitoring (in-situ IR) .
Data Analysis and Theoretical Frameworks
Q. What statistical methods are recommended for analyzing kinetic data from bromoethylidene reactions?
- Methodological Answer : Non-linear regression (e.g., MATLAB’s Curve Fitting Toolbox) fits time-dependent concentration data to pseudo-first/second-order models. Bayesian inference accounts for experimental uncertainty, while principal component analysis (PCA) correlates yield with variables like temperature or catalyst loading .
Q. How can researchers integrate this compound into supramolecular or polymer chemistry studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
